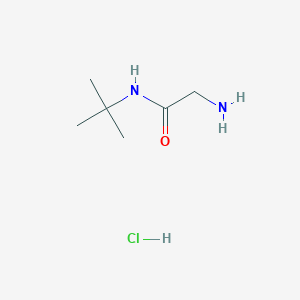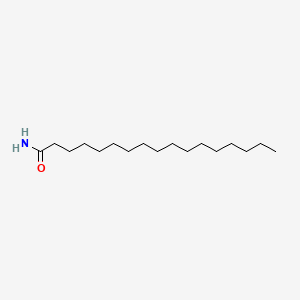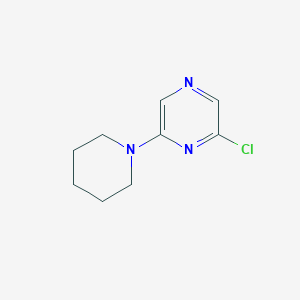
9,9-Dimethyl-9,10-dihydroanthracene
Overview
Description
9,9-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16 . Its average mass is 208.298 Da and its monoisotopic mass is 208.125198 Da .
Molecular Structure Analysis
The central benzene ring of 9,9-Dimethyl-9,10-dihydroanthracene adopts a boat conformation, with a dihedral angle of 34.7° between the mean planes of the two fused benzene rings . The two methyl groups at the apex of the central benzene ring are in axial and equatorial conformations .Chemical Reactions Analysis
9,10-Dihydroanthracene, a related compound, has been used in the transfer hydrogenation of C60 and C70 in the presence of a [7 H]benzanthrene catalyst . It was oxidatively aromatized to the corresponding anthracene in the presence of molecular oxygen as an oxidant and activated carbon as a promoter in xylene .Physical And Chemical Properties Analysis
9,9-Dimethyl-9,10-dihydroanthracene has a molecular formula of C16H16, an average mass of 208.298 Da, and a monoisotopic mass of 208.125198 Da .Scientific Research Applications
Photochemical Reactions
9,9-Dimethyl-9,10-dihydroanthracene is involved in photochemical reactions with tertiary aromatic amines in polar media. Its reaction with N,N-dimethylaniline in acetonitrile yields 9-(p-dimethylaminophenyl)9,10-dihydroanthracene, 9,10-dihydroanthracene, and 9,9′,10,10′-tetrahydro-9,9′-bianthryl. These reactions depend on solvent polarity and its protic or aprotic nature (Yasuda, Pac, & Sakurai, 1981).
Conformational Isomerization
Studies on conformational isomerization highlight the distinct NMR spectral characteristics of different dimethyl-9,10-dihydroanthracenes. Changes in spectral features at varying temperatures have been used to deduce molecular behavior and structural properties (Curtin, Carlson, & Mccarty, 1964).
Nitration Reactions
The compound demonstrates unique behavior in nitration reactions. For instance, 9,10-dimethylanthracene produces 9-nitromethyl-10-methylanthracene when treated with fuming nitric acid at low temperatures. This showcases its potential in synthesizing novel organic compounds (Suzuki, Yoneda, & Hanafusa, 1974).
Oxido-Reductive Transformations
9,9-Dimethyl-9,10-dihydroanthracene is significant in oxido-reductive transformations, particularly in synthesizing halogenomethyl-9,10-dihydroanthracenes, which are important in various chemical syntheses (Arcoleo, Natoli, & Marino, 1975).
Cytochrome P-450 Oxygenase Reactions
This compound is a substrate for cytochrome P-450 oxygenase in rat liver, transforming into its 9,10-epidioxide. Understanding these metabolic pathways can be crucial for pharmacological and toxicological studies (Chen & Tu, 1976).
Polymerization Catalysts
In the field of polymer science, derivatives of 9,9-Dimethyl-9,10-dihydroanthracene have been used as internal electron donors in MgCl2-supported Ziegler-Natta catalysts for propylene polymerization. These catalysts exhibit high performance, comparable to other well-known catalysts (Wen, Ji, Yi, Niu, & Dong, 2010).
Synthesis of Opto-Electronic Materials
9,9-Dimethyl-9,10-dihydroanthracene is an intermediate in the synthesis of organic opto-electronic materials, indicating its relevance in advanced material science and engineering (Zheng, 2005).
Safety and Hazards
This compound should be handled with care to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical assistance should be sought .
properties
IUPAC Name |
10,10-dimethyl-9H-anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-16(2)14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGDEVGYRDRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482389 | |
| Record name | 10,10-dimethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-9,10-dihydroanthracene | |
CAS RN |
42332-94-5 | |
| Record name | 10,10-dimethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



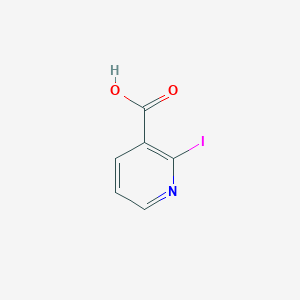
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)
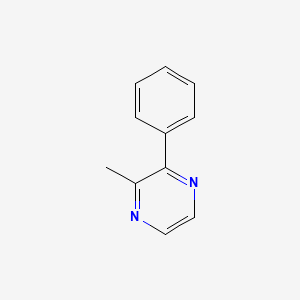
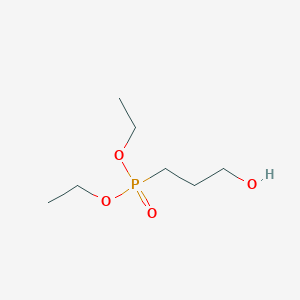
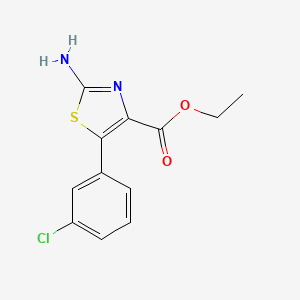
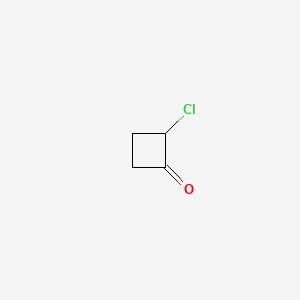
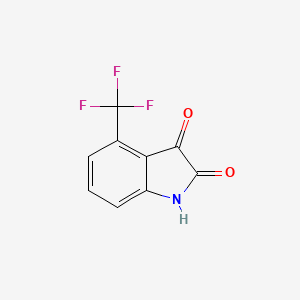
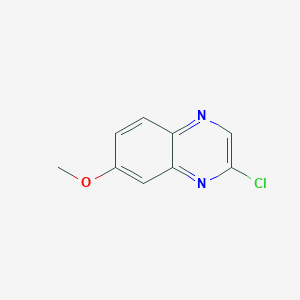
![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)

